5-hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold renowned for its pharmacological versatility, including anti-inflammatory, antiviral, and enzyme-inhibitory activities . Structurally, it features a dihydropyrazolo[1,5-a]pyrimidine core substituted with hydroxy, methoxyphenyl, and carboxamide groups.
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H20N4O4/c1-28-14-9-7-13(8-10-14)15-12-22-25-17(11-19(26)24-20(15)25)21(27)23-16-5-3-4-6-18(16)29-2/h3-10,12,17H,11H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
RWCNZTMAGZYWRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylhydrazine with 4-methoxyphenylacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in production. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H22N4O4
- Molecular Weight : 382.42 g/mol
- IUPAC Name : 5-hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
The compound features a unique structure that contributes to its biological activity, particularly in the context of enzyme inhibition and receptor interaction.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways such as p38 MAPK. This mechanism suggests that this compound may also possess anticancer properties through similar pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that related compounds exhibit potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, which could make them candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]Pyrimidine Derivatives
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule but differ in substituents, synthesis routes, or biological activities:
Key Differences and Implications
- Substituent Effects: The target compound lacks the 2-amino and diazenyl groups present in 4b and 4c, which may reduce redox activity but improve stability .
- Synthetic Routes :
- Biological Activity :
Research Findings from Analogues
- Enzyme Inhibition : 5a ’s cathepsin K inhibition highlights the role of the carboxamide side chain in binding cysteine proteases, a property shared with the target compound .
- Synthetic Efficiency : Multicomponent protocols (e.g., for 4b ) achieve regioselectivity >90%, suggesting scalable routes for the target molecule .
Biological Activity
5-Hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article discusses the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 342.36 g/mol
- SMILES Notation : COc1ccc(cc1O)C(=N)C2=C(N=C(N=C2N)C(=O)N(C)C)C(=O)N
This compound features a complex arrangement that contributes to its biological activity.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit various mechanisms of action:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Several studies have shown that pyrazolo[1,5-a]pyrimidines act as potent inhibitors of CDKs, which are crucial for cell cycle regulation and are often dysregulated in cancer cells. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Properties : Pyrazole derivatives have been documented to exhibit anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.79 | Induction of apoptosis through CDK inhibition |
| HepG2 (Liver Cancer) | 12.50 | Cell cycle arrest via CDK modulation |
| A549 (Lung Cancer) | 26.00 | Inhibition of growth through oxidative stress |
These results indicate significant cytotoxic effects against multiple cancer cell lines, suggesting a broad-spectrum anticancer activity.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated potential anti-inflammatory effects. Studies show that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This dual activity makes it a candidate for further development in treating both cancer and inflammatory diseases.
Case Studies
- Study on MCF-7 Cell Line : A detailed study assessed the effects of the compound on MCF-7 cells, revealing that it induces apoptosis through upregulation of p38 MAPK signaling pathways. The study recorded an IC50 value of 3.79 µM, indicating potent activity .
- HepG2 Cell Line Evaluation : Another investigation focused on HepG2 cells and reported an IC50 value of 12.50 µM. The mechanism was linked to cell cycle arrest at the G1 phase due to CDK inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
